1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a methyl group at position 1 and a propoxy group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction typically involves heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as benzylamine (BnNH2) in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the propoxy group
Scientific Research Applications
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiproliferative properties.
Medicine: Investigated for its potential therapeutic applications, including as inhibitors of protein kinases and other enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar core structure but different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Similar core structure but different position of functional groups.
Pyrazolo[3,4-d]pyrimidine: Different heterocyclic system but similar biological activities
Uniqueness
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxy group at position 5 and the methyl group at position 1 distinguishes it from other pyrido[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-6-17-7-4-5-12-9-8(7)10(15)13-11(16)14(9)2/h4-5H,3,6H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAXJWRJRFMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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